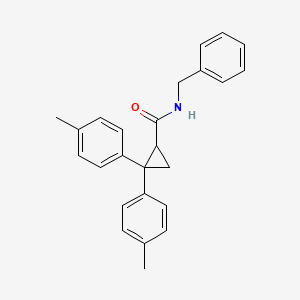
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, also known as BMPCBA, is a molecule that has gained significant attention in scientific research due to its unique properties. BMPCBA is a cyclopropane-containing compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is not well understood. However, studies have shown that N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression.
Biochemical and Physiological Effects:
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression. In addition, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high yield and relative ease of synthesis. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is also relatively stable and can be stored for an extended period. However, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has some limitations, including its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide research, including its potential use in cancer therapy. Further studies are needed to understand the mechanism of action of N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide and its potential as a therapeutic agent. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide can also be used as a building block for the synthesis of new materials with unique properties, which can have applications in various fields, including electronics and energy storage. Further research is needed to explore the potential of N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide in these areas.
Conclusion:
In conclusion, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is a cyclopropane-containing compound that has gained significant attention in scientific research due to its unique properties. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been synthesized using various methods and has been studied for its potential use in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antiproliferative activity against various cancer cell lines, inhibit the activity of histone deacetylases, and exhibit low toxicity in normal cells. N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high yield and relative ease of synthesis. However, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has some limitations, including its limited solubility in water. There are several future directions for N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide research, including its potential use in cancer therapy and as a building block for the synthesis of new materials with unique properties.
Méthodes De Synthèse
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide can be synthesized using different methods, including the reaction of 1,1-bis(4-methylphenyl)cyclopropane with benzyl isocyanate. Another method involves the reaction of 1,1-bis(4-methylphenyl)cyclopropane with benzylamine followed by the reaction with chloroformate. The yield of N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide using these methods is relatively high and can be purified using column chromatography.
Applications De Recherche Scientifique
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been studied for its potential use in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been found to exhibit antiproliferative activity against cancer cells. In organic synthesis, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been used as a chiral auxiliary in asymmetric synthesis. In materials science, N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
N-benzyl-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-18-8-12-21(13-9-18)25(22-14-10-19(2)11-15-22)16-23(25)24(27)26-17-20-6-4-3-5-7-20/h3-15,23H,16-17H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZMHFYKBDMXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)
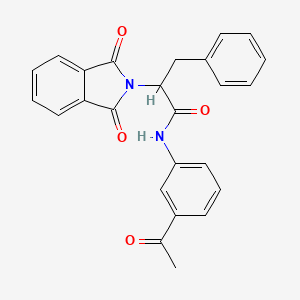
![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)


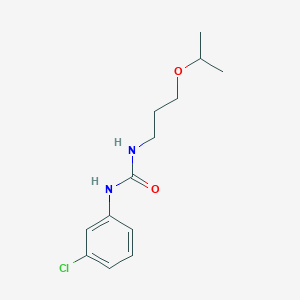
![methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B5168248.png)
![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)
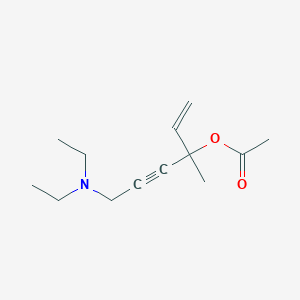
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)
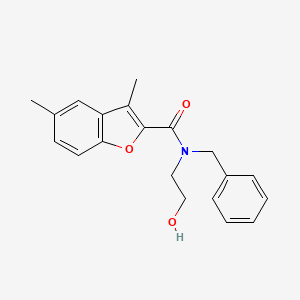
![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)